5-HT3 antagonist 1
5-HT3 antagonist 1
5-HT3 antagonist 1 is a potent and selective antagonist of serotonin 3 (5-HT3) receptor.
Brand Name:
Vulcanchem
CAS No.:
129294-09-3
VCID:
VC0006905
InChI:
InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
SMILES:
CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Molecular Formula:
C₂₂H₂₇N₅O
Molecular Weight:
377.5 g/mol
5-HT3 antagonist 1
CAS No.: 129294-09-3
Inhibitors
VCID: VC0006905
Molecular Formula: C₂₂H₂₇N₅O
Molecular Weight: 377.5 g/mol
CAS No. | 129294-09-3 |
---|---|
Product Name | 5-HT3 antagonist 1 |
Molecular Formula | C₂₂H₂₇N₅O |
Molecular Weight | 377.5 g/mol |
IUPAC Name | N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide |
Standard InChI | InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25) |
Standard InChIKey | KDCVCMJTEQZMEL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C |
Description | 5-HT3 antagonist 1 is a potent and selective antagonist of serotonin 3 (5-HT3) receptor. |
Reference | [1]. INDAZOLE-3-CARBOXYLIC ACID DERIVATIVES. US5017573 |
PubChem Compound | 10407256 |
Last Modified | Nov 11 2021 |
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